molecular formula C10H16N2O B14257236 [3-(4-Methoxyphenyl)propyl]hydrazine CAS No. 316173-58-7

[3-(4-Methoxyphenyl)propyl]hydrazine

Cat. No.: B14257236
CAS No.: 316173-58-7
M. Wt: 180.25 g/mol
InChI Key: MPMCAIGKZLNLTG-UHFFFAOYSA-N
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Description

[3-(4-Methoxyphenyl)propyl]hydrazine: is an organic compound with the molecular formula C10H16N2O It is a hydrazine derivative, characterized by the presence of a methoxyphenyl group attached to a propyl chain, which is further connected to a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Methoxyphenyl)propyl]hydrazine typically involves the reaction of 4-methoxyphenylpropyl bromide with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

4-Methoxyphenylpropyl bromide+Hydrazine hydrateThis compound+HBr\text{4-Methoxyphenylpropyl bromide} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HBr} 4-Methoxyphenylpropyl bromide+Hydrazine hydrate→this compound+HBr

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [3-(4-Methoxyphenyl)propyl]hydrazine can undergo oxidation reactions to form corresponding azides or nitroso compounds.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products:

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted hydrazine derivatives.

Scientific Research Applications

Chemistry:

    Organic Synthesis: [3-(4-Methoxyphenyl)propyl]hydrazine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Enzyme Inhibition:

Medicine:

    Drug Development: The compound is explored for its potential therapeutic effects, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

Industry:

    Polymer Chemistry: It can be used in the production of polymers and resins, where the hydrazine moiety acts as a cross-linking agent.

Mechanism of Action

The mechanism of action of [3-(4-Methoxyphenyl)propyl]hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways, depending on the specific target.

Comparison with Similar Compounds

    [3-(4-Methoxyphenyl)propyl]amine: Similar structure but with an amine group instead of hydrazine.

    [3-(4-Methoxyphenyl)propyl]azide: Contains an azide group instead of hydrazine.

    [3-(4-Methoxyphenyl)propyl]nitroso: Contains a nitroso group instead of hydrazine.

Uniqueness:

    Hydrazine Moiety: The presence of the hydrazine group in [3-(4-Methoxyphenyl)propyl]hydrazine makes it unique compared to its analogs, as it imparts distinct chemical reactivity and potential biological activity.

    Versatility: The compound’s ability to undergo various chemical reactions, such as oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

316173-58-7

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

3-(4-methoxyphenyl)propylhydrazine

InChI

InChI=1S/C10H16N2O/c1-13-10-6-4-9(5-7-10)3-2-8-12-11/h4-7,12H,2-3,8,11H2,1H3

InChI Key

MPMCAIGKZLNLTG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCCNN

Origin of Product

United States

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